molecular formula C9H12O2 B080116 1-(2-Methoxyphenyl)ethanol CAS No. 13513-82-1

1-(2-Methoxyphenyl)ethanol

Cat. No. B080116
CAS RN: 13513-82-1
M. Wt: 152.19 g/mol
InChI Key: DHHGVIOVURMJEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Methoxyphenyl)ethanol and its derivatives can be approached through various methods. One notable method involves the biocatalytic reduction of ketones or acetophenones using specific strains of bacteria, such as Lactobacillus senmaizuke, which has been optimized for high yield and enantiomeric excess through experimental condition adjustments including pH, incubation period, temperature, and agitation speed (Kavi et al., 2021). Another method involves the asymmetric carbonylation of related ethanol derivatives to produce esters with high chemical and optical yields, highlighting the chemical flexibility and reactive nature of the compound (Xie et al., 1998).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be extensively studied through crystallographic analysis, revealing the compound's ability to form complex structures and engage in various intermolecular interactions. These structural insights are crucial for understanding the reactivity and physical properties of the compound and its derivatives (Dilović et al., 2005).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, demonstrating its reactivity and utility as a synthetic building block. For instance, it can undergo carbonylation reactions to produce valuable pharmaceutical intermediates with high yields and selectivity (Zhou et al., 1998). Furthermore, its derivatives are involved in reactions forming complex molecular structures, which can be tailored for specific applications (Percino et al., 2008).

Scientific Research Applications

  • Biocatalytic Production for Drug Intermediates : (S)-1-(4-methoxyphenyl) ethanol is produced using Lactobacillus senmaizuke as a biocatalyst and is important for various drug intermediates. This compound is used in synthesizing antihistamines like diphenhydramine hydrochloride and loratadine cycloalkyl indoles, which are used for treating allergic responses. The research emphasizes the importance of optimizing conditions like pH, incubation period, temperature, and agitation speed for efficient production (Kavi et al., 2021).

  • Asymmetric Biosynthesis in Various Systems : The enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol was improved using ionic liquid-containing co-solvent systems. This study highlights the dependency of catalytic performance on the types and combinations of anions and cations in the ionic liquids, showing the complexity and potential for optimization in biosynthetic processes (Wenyong, 2011).

  • Understanding Stereoelectronic Effects : Research on 1-(4-methoxyphenyl)ethanol and related compounds helped understand the stereoelectronic effects on alkylaromatic radical cations, providing insights into the mechanisms of side-chain fragmentation. Such studies are crucial for developing a deeper understanding of chemical reactions at the molecular level (Bellanova et al., 2002).

  • Estrogen Antagonism : A compound closely related to 1-(2-Methoxyphenyl)ethanol, namely 1-(p-2-diethylaminoethoxyphenyl)-1-phenyl-2-p-methoxyphenyl ethanol, has been demonstrated to block the response of estrogen target organs, showing potential as an estrogen antagonist in various animal models. This research provides a foundation for further studies on estrogen antagonism and its potential therapeutic applications (Lerner et al., 1958).

  • Solvolytic Reactions and Intramolecular Cyclization : Studies on the solvolytic reactions of vinyl halides related to this compound have revealed insights into the formation of intermediate vinyl cations and their exclusive intramolecular cyclization, which is essential for understanding reaction mechanisms and designing new synthetic pathways (Sonoda et al., 1976).

Safety and Hazards

The safety data sheet for a similar compound, 1-(4-Methoxyphenyl)ethanol, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-(2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGVIOVURMJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871221
Record name 1-(2-Methoxyphenyl)ethan-1-ol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13513-82-1
Record name 2-Methoxy-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13513-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-alpha-methylbenzyl alcohol
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Record name 1-(2-Methoxyphenyl)ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-alpha-methylbenzyl alcohol
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Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (1.52 g) was suspended in tetrahydrofuran (100 ml), 2′-methoxyacetophenone (2.76 ml) was added under ice-cooling, and the mixture was stirred for 30 min. To the reaction mixture were successively added water (1.5 ml), 15% aqueous sodium hydroxide solution (1.5 ml) and water (4.5 ml). The organic layer was dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (3.05 g).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Benzeneruthenium(II) chloride dimer (1.0 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in xylene (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 140° C. After the mixture was cooled to room temperature, o-methoxyacetophenone (0.4 mmol), xylene (2 mL) and an aqueous solution of potassium hydroxide (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (3 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure (o-methoxyphenyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1-(2-methoxyphenyl)ethanol a molecule of interest for organic synthesis?

A1: this compound, a chiral secondary alcohol, is a valuable building block and intermediate in organic synthesis. [] These types of molecules are crucial for creating complex molecules, especially in the pharmaceutical industry, due to their importance in the production of biologically active compounds. []

Q2: How can this compound be synthesized enantioselectively?

A2: One method for the enantioselective synthesis of this compound is the asymmetric transfer hydrogenation of 2-methoxyacetophenone. This reaction utilizes a chiral Ru-phosphinite complex as a pre-catalyst in the presence of a hydrogen donor, such as 2-propanol. [] Notably, a specific Ru-phosphinite complex (complex 6 in the referenced study) demonstrated superior performance, achieving a 97% enantiomeric excess (ee) for the (S)-enantiomer of this compound at 82°C. [] This highlights the potential of fine-tuning catalyst structures to achieve high enantioselectivity in asymmetric synthesis.

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